3-Pyrrolin-1-yloxy, 3-carbamoyl-2,2,5,5-tetramethyl-

描述

3-Pyrrolin-1-yloxy, 3-carbamoyl-2,2,5,5-tetramethyl-: is a nitroxide radical compound known for its high reactivity and stability. It is widely used as a spin-label in various scientific studies, particularly in the fields of chemistry and biology. The compound is characterized by its unique structure, which includes a pyrroline ring with carbamoyl and tetramethyl substituents, making it a valuable tool in electron paramagnetic resonance (EPR) spectroscopy and other applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrrolin-1-yloxy, 3-carbamoyl-2,2,5,5-tetramethyl- typically involves the following steps:

Starting Material: The synthesis begins with 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide.

Oxidation: The carboxamide is oxidized to form the corresponding nitroxide radical. .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are subjected to oxidation reactions in industrial reactors.

化学反应分析

Types of Reactions: 3-Pyrrolin-1-yloxy, 3-carbamoyl-2,2,5,5-tetramethyl- undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form different nitroxide derivatives.

Reduction: It can be reduced to its corresponding hydroxylamine under specific conditions.

Substitution: The nitroxide radical can participate in substitution reactions with various electrophiles

Common Reagents and Conditions:

Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

Reduction: Sodium borohydride, ascorbic acid.

Substitution: Electrophiles such as alkyl halides, acyl chlorides

Major Products:

Oxidation: Formation of different nitroxide derivatives.

Reduction: Formation of hydroxylamine derivatives.

Substitution: Formation of substituted nitroxide radicals

科学研究应用

Molecular Imaging

Electron Paramagnetic Resonance (EPR) Imaging:

3CxP is primarily utilized in molecular imaging techniques such as Electron Paramagnetic Resonance Imaging (EPRI) and Magnetic Resonance Imaging (MRI). Its nitroxide radical structure allows it to serve as a contrast agent due to its unpaired electron, which enhances signal detection in imaging modalities. Studies have shown that 3CxP can be used to monitor reactive oxygen species (ROS) levels in biological systems, making it valuable for understanding disease mechanisms such as cancer and neurodegenerative disorders .

Biodistribution Studies:

Research has demonstrated the biodistribution of 3CxP in animal models. For instance, after intravenous administration in mice, significant concentrations were detected in blood and various organs (e.g., liver, kidney), indicating its potential for tracking physiological processes and drug delivery systems . The pharmacokinetics of 3CxP have also been characterized using EPR spectrometry, revealing a biphasic decay profile that provides insights into its metabolic stability and distribution dynamics .

Antioxidant Activity

Role in Redox Biology:

The compound's ability to act as an antioxidant has been explored extensively. It can scavenge free radicals and modulate oxidative stress within biological systems. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as Alzheimer's disease and ischemia-reperfusion injury . The antioxidant activity of 3CxP has been assessed through various assays, showing promising results that suggest its potential therapeutic applications.

Spin Labeling in Biochemistry

Use as a Spin Label:

In biochemical research, 3CxP is employed as a spin label for studying molecular dynamics and conformational changes in biomolecules. Its stable radical nature allows researchers to investigate interactions at the molecular level using techniques like EPR spectroscopy. This application is crucial for understanding protein folding, ligand binding, and other dynamic processes within cells .

Case Studies:

Several studies have highlighted the effectiveness of 3CxP as a spin label:

- Protein Dynamics: Researchers have utilized EPR to study the conformational flexibility of proteins labeled with 3CxP, providing insights into their functional mechanisms.

- Membrane Studies: The compound has been used to probe membrane dynamics and interactions with various lipid environments.

Summary Table of Applications

作用机制

The mechanism of action of 3-Pyrrolin-1-yloxy, 3-carbamoyl-2,2,5,5-tetramethyl- involves its ability to act as a stable free radical. This property allows it to interact with other radicals and reactive species, making it useful in various applications:

Molecular Targets: The compound targets free radicals and reactive oxygen species (ROS) in biological systems.

Pathways Involved: It participates in redox reactions, where it can be oxidized or reduced, thereby modulating oxidative stress and protecting cells from damage

相似化合物的比较

- 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide

- 2,2,5,5-Tetramethyl-3-pyrrolidinecarboxamide

- 3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl free radical

Uniqueness:

- Stability: 3-Pyrrolin-1-yloxy, 3-carbamoyl-2,2,5,5-tetramethyl- is highly stable compared to other nitroxide radicals.

- Reactivity: It exhibits high reactivity, making it suitable for various chemical and biological applications.

- Versatility: The compound’s unique structure allows it to participate in a wide range of reactions and applications, distinguishing it from other similar compounds .

生物活性

3-Pyrrolin-1-yloxy, 3-carbamoyl-2,2,5,5-tetramethyl- (commonly referred to as carbamoylPROXYL) is a nitroxide radical compound that has garnered interest in various biological applications due to its unique structural properties and biological activities. This article explores its biological activity, including its role as a spin probe in electron paramagnetic resonance (EPR) studies and its interactions with biological systems.

Chemical Structure and Properties

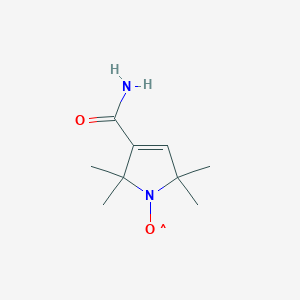

3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy has the molecular formula C₉H₁₅N₂O₂ and is characterized by a pyrroline ring with a carbamoyl group and a nitroxide moiety. Its structure can be represented as follows:

This compound exists in solid form with a melting point of 197-200 °C and is typically stored at temperatures between 2-8 °C for stability .

1. EPR Imaging and Spin Probing

CarbamoylPROXYL is widely used as a spin probe in EPR studies. It serves as an effective tool for investigating molecular dynamics in biological systems. For instance, it has been utilized to study oxygen levels in tumors through low-frequency EPR oximetry. Research indicates that the compound can measure changes in oxygen concentration () in fibrosarcoma models when subjected to different breathing atmospheres .

2. Radical Scavenging Activity

The nitroxide radicals like carbamoylPROXYL exhibit antioxidant properties , scavenging free radicals and thereby protecting cellular components from oxidative damage. This property is particularly relevant in studies focusing on aging and neurodegenerative diseases where oxidative stress plays a critical role .

3. Interaction with Proteins

Studies have shown that carbamoylPROXYL interacts with various proteins, including heme and non-heme proteins. The rotational correlation times of this spin label provide insights into protein dynamics and conformational changes under physiological conditions . Such interactions are crucial for understanding how nitroxides can influence biochemical pathways.

Case Study 1: EPR Oximetry in Tumor Models

In a study involving murine fibrosarcomas, researchers used carbamoylPROXYL to measure oxygen levels under different conditions. The findings demonstrated that the compound could effectively track changes in , providing valuable data on tumor hypoxia and potential therapeutic targets .

Case Study 2: Aging and Spin Clearance

Aging studies utilizing carbamoylPROXYL indicated that older mice exhibited slower spin clearance rates from the brain compared to younger counterparts. This suggests that the compound may serve as a biomarker for age-related changes in brain metabolism and oxidative stress responses .

Research Findings Summary

属性

IUPAC Name |

1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-8(2)5-6(7(10)12)9(3,4)11(8)13/h5,13H,1-4H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMXOTWPDUBXCMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=C(C(N1O)(C)C)C(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70275748 | |

| Record name | 1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3229-73-0, 65594-24-3 | |

| Record name | NSC152271 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy interact with proteins and what information can we gain from this interaction?

A1: 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy, a nitroxide spin label, can interact with proteins through non-covalent interactions. These interactions can involve the nitroxide radical associating with functional groups present in both heme and non-heme proteins. [] This interaction allows researchers to use Electron Paramagnetic Resonance (EPR) spectroscopy to study the protein's dynamics and environment. For instance, the rotational correlation time of the spin label, which can be determined from EPR spectra analysis, provides insights into the protein's molecular motion and how it is influenced by factors like pH. []

Q2: How does pH affect the interaction between 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy and proteins?

A2: The interaction between 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy and proteins is sensitive to pH changes. Electrostatic interactions and hydrogen bonding between the spin label and the protein are affected by the ionization state of amino acid residues, which is dependent on pH. [] This influence of pH on the interaction is reflected in the rotational correlation time of the spin label, providing valuable information about the protein's dynamic behavior under different pH conditions. []

Q3: Can 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy be used to study the location of molecules within micelles?

A3: Yes, 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy has been used as a quencher in fluorescence quenching studies to investigate the location of fluorescent probes within sodium dodecyl sulfate micelles. [] By analyzing the quenching efficiency, researchers can determine the partition coefficient of the quencher and gain insights into the relative location of the fluorescent probes within the micellar structure. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。